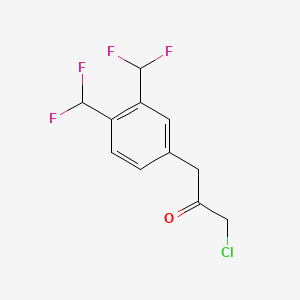

1-(3,4-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one

Description

1-(3,4-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one (CAS: 1803857-68-2) is a fluorinated aromatic ketone with the molecular formula C₁₁H₉ClF₄O and an average molecular mass of 268.634 g/mol . Its structure features a propan-2-one backbone substituted with a chlorine atom at the third carbon and a 3,4-bis(difluoromethyl)phenyl group at the first carbon. The compound’s unique electronic and steric profile arises from the electron-withdrawing difluoromethyl (-CF₂H) groups on the phenyl ring and the chlorine atom, which may enhance its reactivity in nucleophilic additions or catalytic reactions .

Properties

Molecular Formula |

C11H9ClF4O |

|---|---|

Molecular Weight |

268.63 g/mol |

IUPAC Name |

1-[3,4-bis(difluoromethyl)phenyl]-3-chloropropan-2-one |

InChI |

InChI=1S/C11H9ClF4O/c12-5-7(17)3-6-1-2-8(10(13)14)9(4-6)11(15)16/h1-2,4,10-11H,3,5H2 |

InChI Key |

PBRAFRKOIOLCCV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)CCl)C(F)F)C(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one typically involves the reaction of 3,4-bis(difluoromethyl)benzene with chloropropanone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as distillation or recrystallization are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3,4-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in studying enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(3,4-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The difluoromethyl groups can enhance the compound’s binding affinity and specificity, while the chloropropanone moiety can participate in covalent bonding with target molecules. These interactions can modulate biological pathways and result in specific physiological effects.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound is compared below with three analogs:

Functional Group Impact on Properties

- Fluorine vs. Hydrogen/Bromine: The -CF₂H groups in the target compound enhance metabolic stability and lipophilicity compared to non-fluorinated analogs, making it advantageous in pharmaceutical intermediates . Fluorine’s inductive effect increases the ketone’s electrophilicity, favoring reactions like aldol condensations or Grignard additions .

Physicochemical and Commercial Considerations

- Limited supplier availability (1 supplier for each analog in ) indicates niche use, whereas 1,3-Bis(4-bromophenyl)-2-propanone is marketed as a reagent (>99% purity) by Tokyo Chemical Industry, reflecting broader synthetic utility .

Biological Activity

1-(3,4-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one is a synthetic organic compound characterized by its unique structure, which includes a chloropropanone moiety and two difluoromethyl substituents on a phenyl ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

- Molecular Formula : C11H9ClF4O

- Molecular Weight : Approximately 268.64 g/mol

The presence of difluoromethyl groups enhances the lipophilicity and metabolic stability of the compound, potentially increasing its bioactivity. The chloropropanone moiety may also facilitate interactions with biological targets through nucleophilic attack mechanisms.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant pharmacological properties. The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. The difluoromethyl groups contribute to enhanced interaction with microbial membranes, potentially leading to cell disruption.

Anticancer Activity

This compound has shown promise in anticancer research. Compounds with similar structural features have demonstrated the ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines.

Case Study: Anticancer Efficacy

In a study evaluating the cytotoxic effects of structurally related compounds, it was found that derivatives with electron-withdrawing groups like difluoromethyl exhibited significant activity against breast cancer cell lines (MCF-7). The IC50 values for these compounds ranged from 0.12 to 2.78 µM, indicating potent anticancer properties that warrant further investigation.

The proposed mechanism of action for this compound involves:

- Interaction with Biological Targets : The difluoromethyl groups can form strong interactions with proteins and enzymes, leading to modulation or inhibition of their activity.

- Covalent Bonding : The chloropropanone moiety may participate in covalent bonding with nucleophilic sites on biomolecules, influencing their functions and biochemical pathways.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Key Differences |

|---|---|---|

| 1-(2,3-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one | Structure | Different positioning of difluoromethyl groups |

| 1-(2,3-Bis(trifluoromethyl)phenyl)-3-chloropropan-2-one | Structure | Contains trifluoromethyl groups; higher reactivity |

| 1-(4-Difluoromethylphenyl)-3-chloropropan-2-one | Structure | Variations in steric hindrance |

This table illustrates how structural variations can influence the reactivity and biological profiles of these compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.